molecular formula C8H11ClN2O B12874316 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

Cat. No.: B12874316
M. Wt: 186.64 g/mol
InChI Key: GZUQJIPASOUTJJ-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. The presence of an ethyl group at position 4, and methyl groups at positions 3 and 5, along with a carbonyl chloride group at position 1, makes it a unique derivative of pyrazole.

Mechanism of Action

The mechanism of action of 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can also interact with various biological pathways, modulating their activity .

Biological Activity

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (CAS No. 67514-67-4) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C8H11ClN2O
  • Molecular Weight : 188.64 g/mol
  • Structure : The compound features a pyrazole ring substituted with ethyl and dimethyl groups, along with a carbonyl chloride functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate chlorinating agents. The detailed synthetic pathway includes:

  • Formation of Pyrazole Ring : Starting from readily available precursors such as ethyl acetoacetate and hydrazine derivatives.
  • Chlorination : Utilizing thionyl chloride or similar reagents to introduce the carbonyl chloride functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLEffective
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLimited

The presence of electron-withdrawing groups like chlorine enhances the antibacterial activity of similar compounds by increasing their lipophilicity and interaction with bacterial membranes .

Anticancer Activity

The pyrazole scaffold is recognized for its potential in anticancer therapy. Compounds derived from pyrazoles have been reported to exhibit significant antiproliferative effects on various cancer cell lines:

Cancer Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast Cancer)15High
HepG2 (Liver Cancer)20Moderate
A549 (Lung Cancer)25Moderate

Mechanistically, these compounds may induce apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : Similar compounds have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
  • Anticancer Mechanism : Pyrazole derivatives may inhibit tubulin polymerization or interfere with DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anticancer Efficacy :
    • A recent study evaluated a series of pyrazole derivatives against multiple cancer types. The results indicated that compounds with a similar structure to 4-Ethyl-3,5-dimethyl-1H-pyrazole showed promising results in inhibiting tumor growth in vivo models .
  • Antimicrobial Testing :
    • Another study focused on the antimicrobial properties against resistant strains of bacteria. The findings suggested that modifications on the pyrazole ring significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-ethyl-3,5-dimethylpyrazole-1-carbonyl chloride

InChI

InChI=1S/C8H11ClN2O/c1-4-7-5(2)10-11(6(7)3)8(9)12/h4H2,1-3H3

InChI Key

GZUQJIPASOUTJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)C(=O)Cl)C

Origin of Product

United States

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